N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine
Overview
Description
N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine (NHP) is an important organic compound that has been used for a variety of scientific and industrial applications. NHP is a versatile synthetic compound that has been used in a variety of research studies, including biochemistry, pharmacology, and drug development. NHP is a useful reagent in organic synthesis, and has been used to synthesize a variety of compounds, including drugs, dyes, and other compounds. NHP has also been used in a variety of industrial applications, including as a catalyst, a corrosion inhibitor, and an emulsifier.
Scientific Research Applications
Chemical Synthesis and Modification
- Studies have explored the synthesis of pyridine derivatives, aiming to enhance their biological properties. For example, the methylation of the pyridine moiety in certain compounds has been investigated as a method to optimize analgesic properties, with modifications leading to increased biological activity for para-substituted derivatives (Ukrainets et al., 2015).
Biological Activity
- Research into pyridine derivatives includes the discovery of inhibitors for hypoxia-inducible factor prolyl hydroxylases, demonstrating potential in stimulating erythropoiesis and treating anemia. Such compounds have shown efficacy in animal models, with one advancing to human clinical trials (Debenham et al., 2016).
Potential Therapeutic Applications
- The structural and conformational study of a pyrimidine nucleoside derivative revealed its anti-inflammatory potential, highlighting the therapeutic relevance of such compounds in treating conditions like adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
- Novel synthesis methods for carboxamides and peptides using pyridine derivatives have been developed, suggesting applications in drug development and molecular biology research (Shiina & Kawakita, 2003).
Anticancer and Antimicrobial Potential
- Pyridine carboxamide derivatives have been synthesized with a focus on their non-linear optical properties and potential anticancer activity, demonstrating significant interactions in molecular docking studies that could inhibit tubulin polymerization (Jayarajan et al., 2019).
properties
IUPAC Name |
N'-hydroxy-4-(2-methylphenyl)pyridine-2-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13(14)16-17/h2-8,17H,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGFZUWMSCIZMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209191 | |
Record name | N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine | |
CAS RN |
1219454-72-4 | |
Record name | N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219454-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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